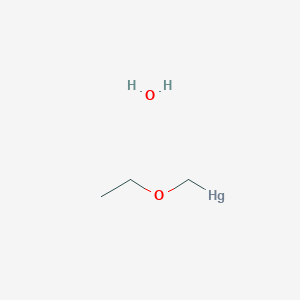
Ethoxymethylmercury;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethoxymethylmercury;hydrate is an organomercury compound that includes an ethoxy group (–OCH2CH3) and a methyl group (–CH3) bonded to a mercury atom, with water molecules associated in its structure. Organomercury compounds are known for their significant toxicity and have been studied extensively for their environmental and biological impacts.
准备方法
Synthetic Routes and Reaction Conditions: Ethoxymethylmercury;hydrate can be synthesized through the reaction of ethyl alcohol with mercuric acetate in the presence of a base. The reaction typically involves the following steps:
- Dissolve mercuric acetate in ethyl alcohol.
- Add a base such as sodium hydroxide to the solution.
- Allow the reaction to proceed at room temperature, resulting in the formation of ethoxymethylmercury.
- The product is then hydrated by adding water to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxicity of mercury compounds.
化学反应分析
Types of Reactions: Ethoxymethylmercury;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The ethoxy and methyl groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Mercuric oxide and ethyl acetate.
Reduction: Elemental mercury and ethyl alcohol.
Substitution: Various organomercury compounds depending on the substituent introduced.
科学研究应用
Ethoxymethylmercury;hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, though its toxicity limits its applications.
Industry: Utilized in the production of certain industrial chemicals and materials.
作用机制
The mechanism of action of ethoxymethylmercury;hydrate involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction disrupts normal cellular functions, leading to toxicity. The compound can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures.
相似化合物的比较
Methylmercury: Another organomercury compound with similar toxicity but different functional groups.
Ethylmercury: Similar to ethoxymethylmercury but with an ethyl group instead of an ethoxy group.
Phenylmercury: Contains a phenyl group and exhibits different chemical properties.
Uniqueness: Ethoxymethylmercury;hydrate is unique due to its specific functional groups, which influence its reactivity and interactions with biological systems. Its hydration state also affects its chemical behavior and applications.
属性
CAS 编号 |
112570-02-2 |
|---|---|
分子式 |
C3H9HgO2 |
分子量 |
277.69 g/mol |
IUPAC 名称 |
ethoxymethylmercury;hydrate |
InChI |
InChI=1S/C3H7O.Hg.H2O/c1-3-4-2;;/h2-3H2,1H3;;1H2 |
InChI 键 |
XUQHVURHCDFVQA-UHFFFAOYSA-N |
规范 SMILES |
CCOC[Hg].O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


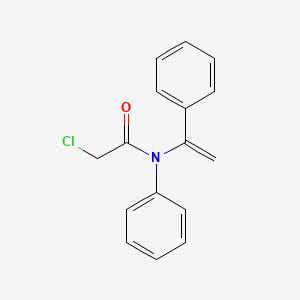
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
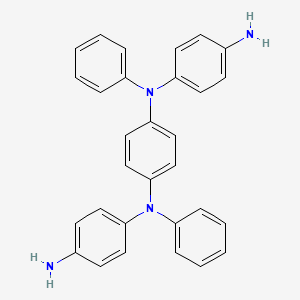
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
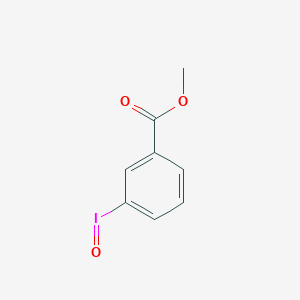
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
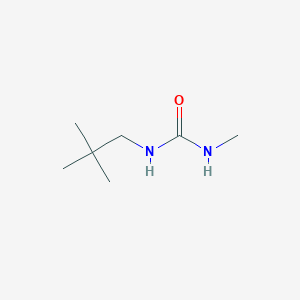
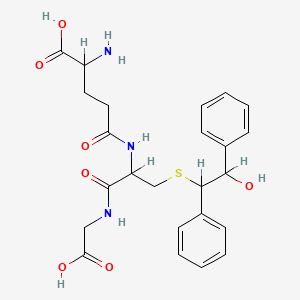
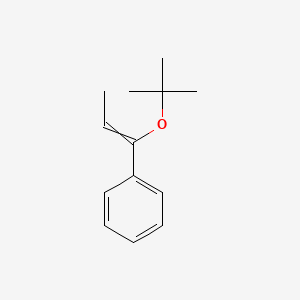
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)
